molecular formula C20H18N2O3 B2473687 (2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide CAS No. 887347-44-6

(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide

Cat. No.: B2473687
CAS No.: 887347-44-6
M. Wt: 334.375
InChI Key: JHHBHFVRMTZDAQ-IZZDOVSWSA-N
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Description

(2E)-N-[4-(Acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide is a cinnamamido derivative featuring a conjugated enamide (prop-2-enamide) backbone. Key structural elements include:

  • Aromatic substituents: A 4-(acetylamino)phenyl group on the anilide nitrogen and a 2H-chromen-3-yl (coumarin-derived) group on the α-carbon of the enamide.

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-(2H-chromen-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-14(23)21-17-7-9-18(10-8-17)22-20(24)11-6-15-12-16-4-2-3-5-19(16)25-13-15/h2-12H,13H2,1H3,(H,21,23)(H,22,24)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHBHFVRMTZDAQ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide typically involves a multi-step process:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Acetylation of the Phenyl Ring: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetylamino group.

    Coupling Reaction: The chromenyl intermediate is then coupled with the acetylated phenyl compound using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the acetylamino group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the chromenyl group’s fluorescence properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as NF-κB or MAPK, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogs and their substituent effects:

Compound Name Substituents (Anilide / Cinnamoyl) Key Biological Activities Lipophilicity (log D) Cytotoxicity (IC50) Reference
(2E)-N-[4-(Acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide (Target) 4-Acetylamino / 2H-chromen-3-yl Not reported; predicted moderate activity based on substituents Estimated ~2.5–3.0* Not reported
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide (1p) 3,5-bis(CF3) / 4-Cl Submicromolar vs. S. aureus, MRSA, M. smegmatis; high cytotoxicity (IC50 ~5–10 µM) 4.8 5–10 µM
(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j) 3,4-diCl / 4-CF3 Broad-spectrum vs. Gram-positive bacteria, MRSA, VRE; low cytotoxicity (IC50 >10 µM) 5.2 >10 µM
(2E)-N-Phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (2a) Phenyl / 3-CF3 Moderate antibacterial activity; limited cytotoxicity 3.9 >10 µM
3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one (4e) 4-NMe2 / Chromen-2-one Not reported; structural similarity to coumarin derivatives (e.g., anticoagulant activity) 2.1 Not reported

*Estimated log D for the target compound based on acetylamino (polar) and chromen (moderately lipophilic) groups.

Substituent Effects on Activity and Toxicity

Antimicrobial Activity
  • Chlorination: Dichloro (e.g., 3,4-diCl in 2j) and monochloro (e.g., 4-Cl in 1p) substituents significantly enhance antibacterial potency against Gram-positive pathogens (e.g., S. aureus, MRSA) and mycobacteria .
  • Trifluoromethyl (CF3) : Electron-withdrawing CF3 groups on the anilide (e.g., 3,5-bis(CF3) in 1p) improve lipophilicity and membrane penetration but increase cytotoxicity .
  • Chromen/Coumarin : The chromen moiety in the target compound may confer unique bioactivity (e.g., HDAC inhibition, anti-inflammatory effects) distinct from halogenated analogs .
Lipophilicity and Cytotoxicity
  • Higher log D values (e.g., 5.2 for 2j) correlate with enhanced antimicrobial activity but also elevate cytotoxicity due to non-specific membrane disruption .

Physicochemical and Spectral Comparisons

  • IR/NMR: The target’s acetylamino group would show characteristic N-H stretches (~3300 cm⁻¹) and carbonyl peaks (~1650 cm⁻¹), similar to analogs in and .
  • Chromen ring : Unique ¹H-NMR signals (e.g., δ 6.5–8.1 ppm for aromatic protons) and a downfield-shifted C=O (δ ~190 ppm in ¹³C-NMR) align with coumarin derivatives .

Biological Activity

(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide, also known by its CAS number 887347-44-6, is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a chromenyl moiety linked to an acetylamino-substituted phenyl ring via a prop-2-enamide linkage. Its molecular formula is C20H18N2O3C_{20}H_{18}N_{2}O_{3}.

PropertyValue
IUPAC Name(E)-N-(4-acetamidophenyl)-3-(2H-chromen-3-yl)prop-2-enamide
Molecular Weight346.37 g/mol
CAS Number887347-44-6
SolubilitySoluble in organic solvents like DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. It is hypothesized to inhibit key enzymes such as cyclooxygenase (COX) isoforms, which play significant roles in the inflammatory response.

Interaction with COX Enzymes

Recent studies have indicated that compounds structurally related to this compound exhibit selective inhibition of COX-1 and COX-2 enzymes. For instance, derivatives with similar chromenyl structures have shown IC50 values ranging from 0.07 to 0.13 μM against COX-2, indicating potent anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the chromenyl and phenyl rings significantly affect the compound's biological activity. The presence of substituents such as acetylamino enhances the compound's affinity for COX enzymes, thereby increasing its anti-inflammatory potential.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A series of experiments demonstrated that derivatives of chromenyl compounds exhibit significant anti-inflammatory effects through COX inhibition. The most potent derivative showed an IC50 value comparable to that of celecoxib, a well-known COX-2 inhibitor .

    Table 1: Inhibition Potency of Related Compounds
    CompoundIC50 (μM)Selectivity Index
    Celecoxib0.06405
    This compoundTBDTBD
    3-(benzyloxy)-4H-chromen-4-one0.07287.1
  • Cancer Cell Line Studies : In vitro assays conducted on various cancer cell lines revealed that the compound exhibits cytotoxic effects, potentially through apoptosis induction and cell cycle arrest mechanisms. These findings suggest its potential as an anticancer agent .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of the compound with COX enzymes, revealing favorable binding affinities due to hydrophobic interactions and hydrogen bonding with key residues within the active site .

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